4-tert-Butyl-4'-chlorobenzhydrol
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Overview
Description
4-tert-Butyl-4’-chlorobenzhydrol is an organic compound with the molecular formula C17H19ClO It is a derivative of benzhydrol, featuring a tert-butyl group and a chlorine atom attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-chlorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butyl-4’-chlorobenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: Industrial production of 4-tert-Butyl-4’-chlorobenzhydrol often involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for yield and purity, with careful control of temperature, solvent, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-4’-chlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butyl-4’-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be reduced from 4-tert-butyl-4’-chlorobenzophenone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in THF or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 4-tert-butyl-4’-chlorobenzophenone.
Reduction: 4-tert-Butyl-4’-chlorobenzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-4’-chlorobenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-chlorobenzhydrol involves its interaction with various molecular targets. In reduction reactions, it acts as a hydrogen donor, facilitating the conversion of carbonyl groups to hydroxyl groups. In substitution reactions, the chlorine atom is replaced by nucleophiles, altering the compound’s chemical structure and properties .
Comparison with Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the chlorine atom.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
4-tert-Butylbenzophenone: The oxidized form of 4-tert-Butyl-4’-chlorobenzhydrol.
Biological Activity
4-tert-Butyl-4'-chlorobenzhydrol, a compound known for its diverse biological activities, is of significant interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and data.
Overview of this compound
Chemical Structure : The compound features a tert-butyl group and a chlorobenzhydrol moiety, which contribute to its unique properties. Its molecular formula is C13H16ClO with a CAS number of 130210-29-6.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Antibacterial Properties : Studies have shown that it possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models .
Antibacterial Activity
Recent studies have demonstrated the effectiveness of this compound against bacterial biofilms. The Minimum Inhibitory Concentration (MIC) was found to be as low as 8 μg/mL against S. aureus, highlighting its potency .
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Enterococcus faecalis | 8 | 16 |
Antioxidant Activity
The compound's antioxidant capacity has been confirmed through various assays, including DPPH radical scavenging and ABTS assays. These studies indicate that it effectively reduces oxidative stress markers in cellular models.
Anti-inflammatory Effects
Research indicates that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins in macrophage cell lines.
Case Studies
- Antibacterial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial effects of several compounds, including this compound. The results showed significant inhibition of biofilm formation in clinical isolates of MRSA, suggesting its potential use in treating resistant infections .
- Antioxidant Potential : In vitro studies demonstrated that the compound significantly reduced oxidative stress in human embryonic kidney cells, supporting its role as a protective agent against cellular damage caused by reactive oxygen species.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good absorption characteristics, which are essential for effective bioavailability.
- Metabolism : It undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites that retain some biological activity.
- Excretion : The metabolites are excreted via renal pathways, necessitating further studies on renal clearance rates.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chlorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQBWAERKVOQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373795 |
Source
|
Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130210-29-6 |
Source
|
Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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